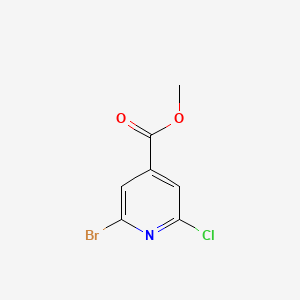
1,3-Diisocyanato-2-methylbenzene;2,4-diisocyanato-1-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diisocyanato-2-methylbenzene;2,4-diisocyanato-1-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol is a complex polymer used in various industrial applications. This compound is known for its unique chemical properties and versatility, making it valuable in the production of coatings, adhesives, and elastomers .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the reaction of 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)- with 1,3-diisocyanato-2-methylbenzene and 2,4-diisocyanato-1-methylbenzene. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired polymer structure .
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large reactors where the reactants are mixed and heated to specific temperatures. The reaction is monitored to ensure the correct molecular weight and polymer structure are achieved. The final product is then purified and processed into various forms for different applications .
化学反応の分析
Types of Reactions
This polymer undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties, making it suitable for different applications.
Substitution: Substitution reactions can introduce new functional groups into the polymer, enhancing its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and reaction time.
Major Products Formed
The major products formed from these reactions include modified polymers with enhanced properties, such as increased thermal stability, improved mechanical strength, and better chemical resistance .
科学的研究の応用
Chemistry
In chemistry, this polymer is used as a precursor for the synthesis of advanced materials. Its unique structure allows for the creation of polymers with specific properties tailored to various applications.
Biology
In biological research, this polymer is used in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine
In medicine, this polymer is explored for its potential use in tissue engineering and regenerative medicine. Its biocompatibility and mechanical properties make it suitable for creating scaffolds and other medical implants.
Industry
In the industrial sector, this polymer is widely used in the production of coatings, adhesives, and elastomers. Its versatility and durability make it a valuable material for various manufacturing processes .
作用機序
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to form strong bonds with other molecules, enhancing its stability and functionality. The pathways involved in its action include the formation of cross-linked networks, which provide the polymer with its unique mechanical properties .
類似化合物との比較
Similar Compounds
1,3-Propanediol, polymer with 1,3-diisocyanato-2-methylbenzene: This compound has similar properties but lacks the additional functional groups provided by 2-ethyl-2-(hydroxymethyl)- and 2,4-diisocyanato-1-methylbenzene.
2,4-Diisocyanato-1-methylbenzene, polymer with 1,3-Propanediol: This polymer is similar but has different mechanical and chemical properties due to the absence of 1,3-diisocyanato-2-methylbenzene.
Uniqueness
The uniqueness of 1,3-Diisocyanato-2-methylbenzene;2,4-diisocyanato-1-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol lies in its combination of functional groups, which provide enhanced chemical and mechanical properties. This makes it more versatile and suitable for a wider range of applications compared to similar compounds.
特性
CAS番号 |
111791-12-9 |
|---|---|
分子式 |
C24H26N4O7 |
分子量 |
482.493 |
IUPAC名 |
1,3-diisocyanato-2-methylbenzene;2,4-diisocyanato-1-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/2C9H6N2O2.C6H14O3/c1-7-2-3-8(10-5-12)4-9(7)11-6-13;1-7-8(10-5-12)3-2-4-9(7)11-6-13;1-2-6(3-7,4-8)5-9/h2*2-4H,1H3;7-9H,2-5H2,1H3 |
InChIキー |
YJEKXNGZEKQCFC-UHFFFAOYSA-N |
SMILES |
CCC(CO)(CO)CO.CC1=C(C=C(C=C1)N=C=O)N=C=O.CC1=C(C=CC=C1N=C=O)N=C=O |
同義語 |
1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 1,3-diisocyanato-2-methylbenzene and 2,4-diisocyanato-1-methylbenzene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid](/img/structure/B569142.png)



![2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-2-13C](/img/structure/B569151.png)

![2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C](/img/structure/B569154.png)
